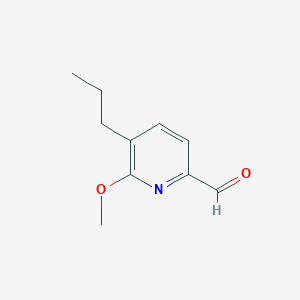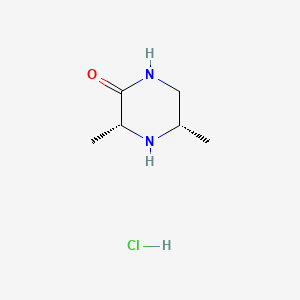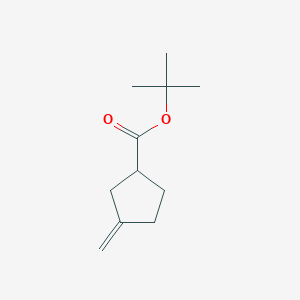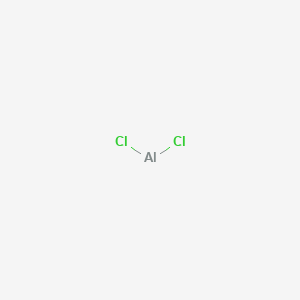
CID 5359463
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Dichloro(hydrido)aluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride (AlCl3) with lithium hydride (LiH) in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + \text{LiH} \rightarrow \text{AlCl}_2\text{H} + \text{LiCl} ]
In industrial settings, dichloro(hydrido)aluminum can be produced by reacting aluminum with hydrogen chloride gas under controlled conditions. This method allows for the large-scale production of the compound, which is essential for its various applications.
化学反应分析
Dichloro(hydrido)aluminum undergoes several types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent and can reduce various organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution Reactions: Dichloro(hydrido)aluminum can participate in substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Hydride Transfer Reactions: The compound can transfer its hydride ion (H-) to other molecules, facilitating various organic transformations.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific substrates and conditions used.
科学研究应用
Dichloro(hydrido)aluminum has several scientific research applications:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Biology: The compound’s ability to transfer hydride ions makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: Dichloro(hydrido)aluminum is employed in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which dichloro(hydrido)aluminum exerts its effects involves the transfer of hydride ions to target molecules. This transfer can facilitate the reduction of carbonyl groups to alcohols or the substitution of chlorine atoms with other ligands. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Dichloro(hydrido)aluminum can be compared to other similar compounds, such as:
Aluminum trichloride (AlCl3): Unlike dichloro(hydrido)aluminum, aluminum trichloride does not contain a hydride ion and is primarily used as a catalyst in Friedel-Crafts reactions.
Lithium aluminum hydride (LiAlH4): This compound is a stronger reducing agent than dichloro(hydrido)aluminum and is widely used in organic synthesis for the reduction of various functional groups.
Sodium borohydride (NaBH4): Sodium borohydride is another reducing agent that is milder than lithium aluminum hydride but still effective in reducing carbonyl compounds.
Dichloro(hydrido)aluminum is unique due to its specific combination of aluminum, chlorine, and hydrogen, which imparts distinct chemical properties and reactivity.
属性
分子式 |
AlCl2 |
|---|---|
分子量 |
97.88 g/mol |
InChI |
InChI=1S/Al.2ClH/h;2*1H/q+2;;/p-2 |
InChI 键 |
ZTHNOZQGTXKVNZ-UHFFFAOYSA-L |
规范 SMILES |
[Al](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


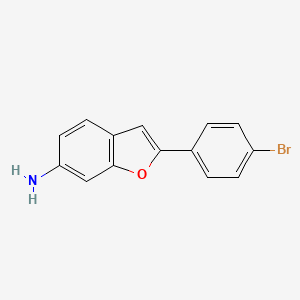
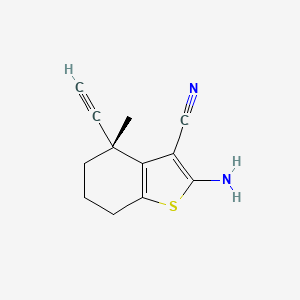
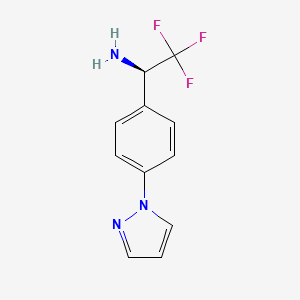
![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)
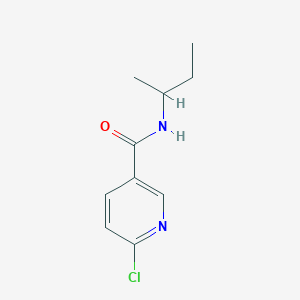

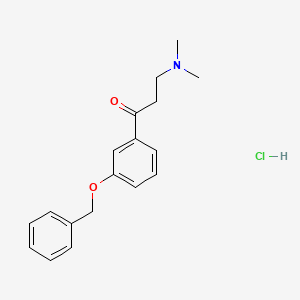
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
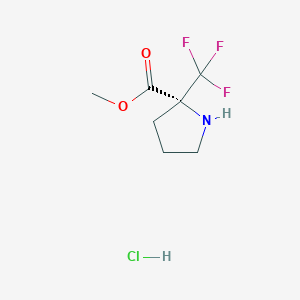
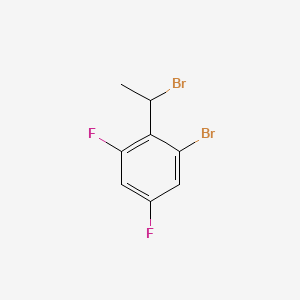
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
